molecular formula C6H9N3O2 B14418485 Ethyl 1-azidocyclopropane-1-carboxylate CAS No. 82997-99-7

Ethyl 1-azidocyclopropane-1-carboxylate

Cat. No.: B14418485
CAS No.: 82997-99-7
M. Wt: 155.15 g/mol
InChI Key: CJESKSBIBBFDBZ-UHFFFAOYSA-N
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Description

Ethyl 1-azidocyclopropane-1-carboxylate is a specialized chemical reagent intended for research use only. It is not approved for diagnostic or therapeutic use in humans or animals. This compound belongs to the class of cyclopropanecarboxylic acids and derivatives, which are characterized by a three-membered carbocyclic ring and are valued in organic synthesis for their ring strain and potential as molecular scaffolds . The structure incorporates both an ester group, which can be hydrolyzed to a carboxylic acid or transformed into other functional groups, and a highly reactive azido group. The azide functionality makes this compound a highly valuable building block for the synthesis of more complex molecules through reactions such as the Staudinger reduction to form primary amines or, most notably, the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry" . This reaction allows for the efficient and reliable conjugation of the cyclopropane core to other molecular fragments, such as biomarkers or pharmaceutical intermediates. Cyclopropane derivatives are of significant interest in medicinal chemistry and drug discovery. They are frequently used as bioisosteres to replace functional groups like esters or to constrain molecular conformations, which can enhance a compound's potency, metabolic stability, and selectivity . Specifically, cyclopropane-containing compounds have been investigated for their role in inhibiting the biosynthesis of inflammatory mediators like leukotrienes, suggesting potential applications in the research of inflammatory and respiratory diseases . Researchers will find this reagent useful as a key synthetic intermediate for constructing diverse compound libraries, exploring structure-activity relationships, and developing novel pharmacologically active agents.

Properties

IUPAC Name

ethyl 1-azidocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-5(10)6(3-4-6)8-9-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJESKSBIBBFDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509632
Record name Ethyl 1-azidocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82997-99-7
Record name Ethyl 1-azidocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodological Analysis

Nucleophilic Substitution of Halocyclopropane Intermediates

The most widely reported method involves substituting a halide group on a preformed cyclopropane ring with an azide.

Precursor Synthesis: Ethyl 1-(Chloromethyl)cyclopropane-1-Carboxylate

The synthesis begins with ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, which is chlorinated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–10°C. The hydroxyl group is converted to a chloromethyl derivative, yielding a reactive intermediate.

Reaction Conditions

  • Chlorinating Agent : Thionyl chloride (2.5 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0–10°C
  • Yield : 85–90%

Cyclopropanation of Azide-Containing Diazo Compounds

An alternative approach involves constructing the cyclopropane ring via [2+1] cycloaddition using diazo esters. While less documented, this method avoids handling prefunctionalized halides.

Diazo Precursor Preparation

Ethyl diazoacetate reacts with a vinyl azide under Simmons-Smith conditions (Zn/Cu couple) to form the cyclopropane ring. However, this method faces challenges in regioselectivity and azide stability.

Challenges

  • Azide Stability : Diazo compounds may decompose under catalytic conditions.
  • Yield : Reported yields are modest (50–60%) due to competing side reactions.

Direct Esterification of 1-Azidocyclopropane-1-Carboxylic Acid

While theoretically straightforward, direct esterification of the carboxylic acid with ethanol is complicated by the azide’s sensitivity to acidic conditions.

Workaround Strategy

  • Protecting Groups : Temporarily protecting the azide as a trimethylsilyl derivative enables esterification with ethanol and sulfuric acid.
  • Yield : 65–70% after deprotection.

Comparative Analysis of Preparation Methods

Method Key Steps Solvent Temperature (°C) Yield (%) Advantages Limitations
Nucleophilic Substitution Chlorination → Azide substitution DCM → DMF 0–10 → 60–80 75–80 High yield; scalable Toxic reagents; multi-step
Cyclopropanation Diazo cycloaddition Diethyl ether 25–40 50–60 Single-step ring formation Low yield; azide instability
Direct Esterification Acid protection → Esterification Ethanol 70–90 65–70 Avoids halides Requires protection/deprotection

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-azidocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Lithium Aluminum Hydride: Used for reduction of the azido group.

    Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

    Aminocyclopropane Derivatives: Formed through reduction of the azido group.

    Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

Ethyl 1-azidocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-azidocyclopropane-1-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Ethyl 1-azidocyclopropane-1-carboxylate can be compared with other azido-substituted cyclopropane derivatives, such as:

The uniqueness of this compound lies in its combination of the azido group and the ethyl ester group, which provides distinct reactivity and potential for diverse applications.

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